7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at position 7 with a 3-aminophenyl group and at position 2 with a carboxylic acid moiety. Its molecular formula is C₁₃H₁₀N₄O₂, with a molecular weight of 254.25 g/mol and CAS numbers 1018052-69-1 and 932162-83-9 .
Properties
IUPAC Name |
7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c14-9-3-1-2-8(6-9)11-4-5-15-12-7-10(13(18)19)16-17(11)12/h1-7H,14H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGGHPIVMAMPSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=NC3=CC(=NN23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for industrial production.
Chemical Reactions Analysis
Types of Reactions
7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: It has shown promise in the development of anticancer and antibacterial agents.
Mechanism of Action
The mechanism of action of 7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to therapeutic effects. For example, it has been shown to inhibit Aurora-A kinase, which plays a role in cell division and cancer progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 7
Aromatic Ring Modifications
- This compound (CAS: STK349882) is structurally similar but lacks the hydrogen-bonding capability of the amino group .
- 7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (18): Substitution with a thiophene ring (C₄H₃S) replaces the phenyl group, introducing sulfur-mediated hydrophobic interactions. Molecular weight: 245.26 g/mol (C₁₁H₇N₃O₂S).
- 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives :
Heterocyclic Substituents
- Molecular formula: C₁₃H₁₃N₅O₂ (271.28 g/mol). This modification may alter pharmacokinetic properties compared to phenyl-substituted analogs .
Functional Group Variations at Position 2
Carboxylic Acid vs. Amide Derivatives
- 5-[2-(Difluoromethyl)-1H-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (39) :
- The chloro-pyridinyl group may enhance target selectivity .
Core Saturation and Trifluoromethyl Modifications
- The trifluoromethyl group (-CF₃) enhances metabolic stability and electron-withdrawing effects .
- 5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid :
Key Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Position 7 Substituent | Position 2 Group | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature(s) |
|---|---|---|---|---|---|---|
| Target Compound | 3-Aminophenyl | Carboxylic acid | C₁₃H₁₀N₄O₂ | 254.25 | 1018052-69-1 | Hydrogen-bonding amino group |
| 7-(3-Nitrophenyl) Analog (13) | 3-Nitrophenyl | Carboxylic acid | C₁₃H₉N₅O₄ | 307.25 | STK349882 | Electron-withdrawing nitro group |
| 7-(Thiophen-2-yl) Analog (18) | Thiophen-2-yl | Carboxylic acid | C₁₁H₇N₃O₂S | 245.26 | 676247-93-1 | Sulfur-mediated interactions |
| 7-(4-Fluorophenyl) Amide Derivative | 4-Fluorophenyl | Amide (5-chloro-pyridin-2-yl) | C₁₈H₁₁ClFN₅O | 367.76 | 678551-45-6 | Enhanced lipophilicity |
Biological Activity
7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound notable for its potential therapeutic properties, particularly in medicinal chemistry. This compound features both pyrazole and pyrimidine rings and is recognized for its role as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is crucial in regulating the cell cycle.
- Molecular Formula : C13H10N4O2
- Molecular Weight : 254.24 g/mol
- CAS Number : 1018052-69-1
The primary biological activity of this compound revolves around its interaction with CDK2. By inhibiting CDK2, this compound disrupts the cell cycle progression from the G1 phase to the S phase, leading to significant alterations in cellular proliferation.
Biochemical Pathways
- Target Enzyme : Cyclin-Dependent Kinase 2 (CDK2)
- Mode of Action : Inhibition of CDK2 activity
- Cell Cycle Impact : Affects G1 to S phase transition
Biological Activity Insights
Recent research has highlighted the compound's potential in various biological contexts:
- Anticancer Properties : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, one study demonstrated that certain derivatives had IC50 values ranging from 0.87 to 12.91 µM against MCF-7 breast cancer cells, outperforming standard treatments like 5-Fluorouracil (5-FU) .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit cathepsin K, an enzyme implicated in bone resorption and cancer metastasis. The synthesized derivatives exhibited moderate inhibition activity with Ki values greater than or equal to 77 µM .
- Anti-inflammatory Activity : Related compounds have been investigated for anti-inflammatory properties, showing potential as inhibitors of key signaling pathways involved in inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Pathway | IC50 Values (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Cells | 0.87 - 12.91 | |
| Enzyme Inhibition | Cathepsin K | ≥ 77 | |
| Anti-inflammatory | NF-κB/AP-1 Pathway | < 50 |
Case Study: Anticancer Activity
In a comprehensive study evaluating various pyrazolo[1,5-a]pyrimidine derivatives, researchers synthesized multiple compounds and tested their efficacy against different cancer cell lines. The findings indicated that modifications at specific positions on the pyrazolo ring significantly influenced their potency against cancer cells, with some compounds demonstrating enhanced selectivity and lower toxicity profiles compared to existing therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid?
- Methodology : The compound is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with enaminones (e.g., (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one) in aqueous ethanol. A four-step protocol involves:
Formation of methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates.
Hydrolysis to carboxylic acids.
Coupling with amines using bis(pentafluorophenyl) carbonate (BPC) as an activating agent.
Reaction conditions (temperature, solvent choice) are critical for yield optimization .
Q. How are structural and purity characteristics validated for this compound?
- Methodology : Characterization relies on:
- IR spectroscopy : Confirms carbonyl (1690 cm⁻¹) and amine (3249 cm⁻¹) functional groups.
- NMR : H NMR (δ 2.53 ppm for methyl groups) and C NMR verify substituent positions.
- Mass spectrometry : Determines molecular weight and fragmentation patterns.
- Melting point analysis : Consistency with literature values (e.g., >300°C for DMF-recrystallized derivatives) ensures purity .
Q. What solvents and reaction conditions are optimal for synthesizing pyrazolo[1,5-a]pyrimidine derivatives?
- Methodology :
- Solvents : Ethanol, DMF, or pyridine for cyclocondensation; aqueous ethanol for hydrolysis.
- Temperature : Ambient to 80°C, depending on step (e.g., hydrolysis requires reflux).
- Catalysts : BPC or triethylamine for amide coupling.
Crystallization from DMF/ethanol mixtures improves purity .
Advanced Research Questions
Q. How can reaction yields be optimized for 7-substituted derivatives?
- Methodology :
- Enaminone precursors : Use electron-deficient heteroaryl groups to enhance cyclocondensation efficiency.
- Coupling agents : BPC outperforms traditional agents (e.g., EDCl) in minimizing side products.
- Purification : Gradient column chromatography (hexane/ethyl acetate) resolves regioisomers.
Yield improvements (up to 86%) are reported with controlled stoichiometry and inert atmospheres .
Q. What structural features influence the compound’s biological activity?
- Key findings :
- 3-Aminophenyl group : Enhances binding to kinase ATP pockets via H-bonding.
- Carboxylic acid moiety : Increases solubility and modulates pharmacokinetics.
- Trifluoromethyl groups : Improve metabolic stability and bioavailability.
Structure-activity relationship (SAR) studies suggest substituents at C-7 and C-2 dictate potency against targets like Aurora kinases .
Q. How do computational models aid in predicting reactivity or target interactions?
- Methodology :
- DFT calculations : Predict electrophilic/nucleophilic sites (e.g., C-5 reactivity in cyclocondensation).
- Molecular docking : Simulates binding to enzymes (e.g., GSK-3β) using PyMOL or AutoDock.
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
These models guide functionalization strategies and reduce experimental trial-and-error .
Q. What analytical techniques resolve contradictions in spectral data for analogs?
- Methodology :
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in crowded regions (e.g., aromatic protons).
- X-ray crystallography : Validates regiochemistry (e.g., C-7 vs. C-5 substitution).
- HPLC-MS : Detects trace impurities (e.g., dehalogenated byproducts).
Discrepancies in C NMR shifts (Δδ > 1 ppm) may indicate incorrect tautomer assignments .
Critical Analysis of Contradictions
- Synthetic routes : and agree on cyclocondensation as the core step, but differ in activating agents (BPC vs. LiOH). This highlights context-dependent reagent selection.
- Biological targets : While emphasizes kinase inhibition, notes neuropharmacological effects, suggesting multifunctionality requiring further SAR exploration.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
